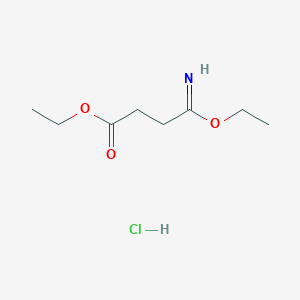![molecular formula C11H9F5N2O B2563056 [(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2248495-68-1](/img/structure/B2563056.png)
[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone” is a chemical compound with the molecular formula C11H9F5N2O . It has an average mass of 280.194 Da and a monoisotopic mass of 280.063507 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. This ring is substituted at the 3-position with a fluorine atom. The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. This ring is substituted at the 3-position with a methanone group and at the 6-position with a trifluoromethyl group .Future Directions
The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, its reactivity, and its potential biological activities. Given the activity of the related compound ABBV-318 , it might be of particular interest to investigate whether “[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone” also has activity against the Nav1.7 and Nav1.8 sodium channels.
properties
IUPAC Name |
[(3R)-3-fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5N2O/c12-6-3-4-18(5-6)10(19)7-1-2-8(11(14,15)16)17-9(7)13/h1-2,6H,3-5H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZQZLXJKGYJBI-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C2=C(N=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)C(=O)C2=C(N=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2562977.png)
![2-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B2562978.png)

![5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2562983.png)



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2562988.png)




